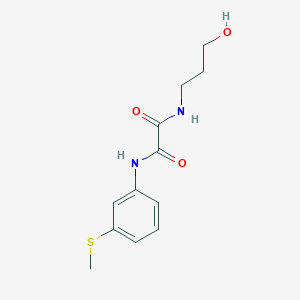

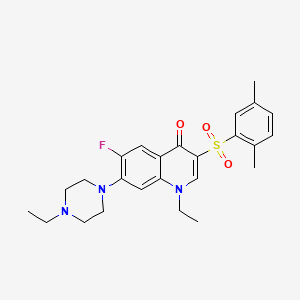

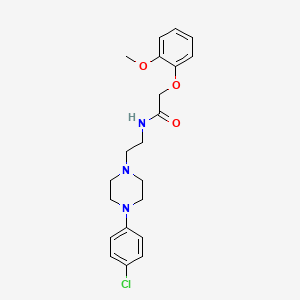

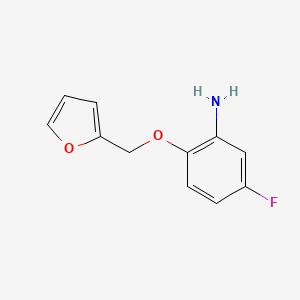

![molecular formula C11H14FNO4S2 B2532510 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide CAS No. 1179753-05-9](/img/structure/B2532510.png)

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-[(1,1-dioxo-1lambda^6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide is a sulfonamide derivative, which is a class of organic compounds known for their wide range of applications in medicine and industry. Sulfonamides typically contain a sulfur dioxide (SO2) moiety bonded to an amine group. The specific compound is closely related to other sulfonamides that have been studied for their crystal structures and intermolecular interactions, such as N-(2-fluorobenzoyl)-2-methylbenzenesulfonamide and its derivatives .

Synthesis Analysis

While the provided data does not include direct information on the synthesis of N-[(1,1-dioxo-1lambda^6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide, similar compounds have been synthesized through various organic chemistry techniques, including the acylation of aromatic sulfonamides with acid chlorides or anhydrides. The synthesis process often involves careful control of reaction conditions to ensure the formation of the desired product .

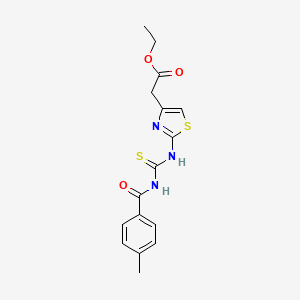

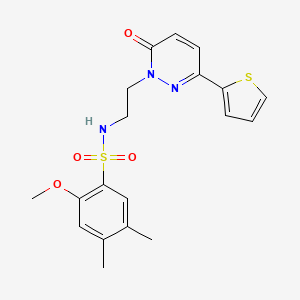

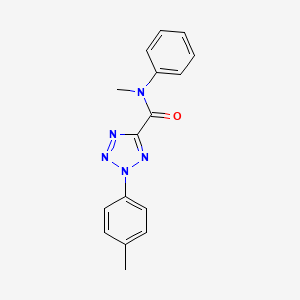

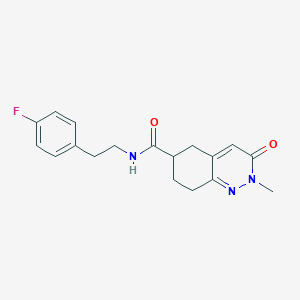

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring. In the case of the related compounds studied, crystallographic analysis has revealed that these molecules can form different types of intermolecular interactions, such as hydrogen bonds (N–H···O and C–H···F) and pi interactions (C–H···pi), which contribute to their three-dimensional network structures .

Chemical Reactions Analysis

Sulfonamides, including the compound of interest, can undergo various chemical reactions. They can be involved in nucleophilic substitution reactions, where the amine group can be displaced by other nucleophiles. They can also participate in the formation of metal complexes due to the lone pair of electrons on the nitrogen atom. The presence of the fluorine atom can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides are influenced by their molecular structure. The presence of the sulfonamide group contributes to their polarity and ability to form hydrogen bonds, which can affect their solubility in water and other solvents. The fluorine atom can enhance the acidity of the amine hydrogen, which can be relevant in the compound's behavior in biological systems or during synthesis. The crystallographic studies of related compounds have provided insights into their solid-state properties, such as melting points and stability .

Scientific Research Applications

Sulfonamides in Medicinal Chemistry

Sulfonamides have been integral in the development of various drugs due to their antibacterial, anticancer, and diuretic properties. They have been the basis for the creation of carbonic anhydrase inhibitors, COX2 inhibitors, and tyrosine kinase inhibitors, showing significant antitumor activity. The structure of sulfonamides, which allows for a wide range of biological activities, is pivotal in the design of new therapeutic agents. For instance, sulfonamide-based drugs like apricoxib and pazopanib have been noted for their antitumor activities, underscoring the compound's utility in developing cancer therapies (Carta, Scozzafava, & Supuran, 2012).

Environmental Implications

Research on sulfonamides has also extended into environmental sciences, particularly in studying the degradation of polyfluoroalkyl substances (PFAS). These studies are crucial for understanding the environmental fate and effects of persistent organic pollutants. For example, microbial degradation of PFAS, leading to the formation of perfluoroalkyl acids, underscores the environmental persistence and potential toxicity of these compounds (Liu & Mejia Avendaño, 2013).

Pharmaceutical Analysis and Monitoring

Sulfonamides' roles extend into pharmaceutical analysis, where methods for determining their presence and concentration in various matrices are developed. This is essential for quality control in pharmaceutical manufacturing and monitoring their presence in the environment, ensuring compliance with safety standards. Capillary electrophoresis, for instance, has been employed for the analysis of sulfonamides in different contexts, highlighting the ongoing need for precise analytical techniques in both pharmaceutical and environmental monitoring (Hoff & Kist, 2009).

Safety and Hazards

The safety information for a similar compound, 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S2/c12-10-3-1-2-4-11(10)19(16,17)13-7-9-5-6-18(14,15)8-9/h1-4,9,13H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTPLRJWMRWOGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2532429.png)

![Phenyl-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2532430.png)

![1-(2-Fluorophenyl)-4-({[5-(4-fluorophenyl)-1,3-oxazol-2-yl]thio}acetyl)piperazine](/img/structure/B2532431.png)

![Benzyl 2-[(2s)-2-[(2r)-2-(2-{[(tert-butoxy)carbonyl]aminoacetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate](/img/structure/B2532437.png)

![2-Chloro-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]acetamide](/img/structure/B2532438.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)